2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is a compound with potential applications in various fields of scientific research due to its unique chemical structure. The synthesis and cardiac electrophysiological activity of related compounds, such as N-substituted imidazolylbenzamides and benzene-sulfonamides, have been studied, indicating the potential of this compound class in developing selective class III agents for cardiac applications (Morgan et al., 1990).
Insecticidal Applications
Flubendiamide, a related compound, showcases a novel class of insecticide with a unique chemical structure that includes sulfonylalkyl groups. This compound has shown extremely strong insecticidal activity, especially against lepidopterous pests, suggesting potential agricultural applications for similar compounds (Tohnishi et al., 2005).
Neurological and Antidepressant Research
Arylpiperazine derivatives, which share structural similarities, have been identified as high-affinity 5-HT1A serotonin ligands, pointing to potential applications in neurological research and as therapeutic agents for neurological disorders (Glennon et al., 1988). Another study on related compounds found them to be orally-active, ETA-selective endothelin antagonists, suggesting potential for cardiovascular disease treatment (Mortlock et al., 1997).
Anticancer Research
Compounds such as N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized and evaluated for anticancer activity, showing moderate to excellent activity against various cancer cell lines. This underscores the potential use of this compound in anticancer research and treatment strategies (Ravinaik et al., 2021).
Antiviral and Antimicrobial Applications
The synthesis of novel benzamide-based 5-aminopyrazoles and their fused heterocycles has been explored, showing remarkable anti-avian influenza virus activity. Such studies highlight the potential of related compounds in antiviral research, offering new avenues for developing treatments against viral infections (Hebishy et al., 2020).
Mechanism of Action
Target of Action
The primary target of the compound “2-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . The compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) .
Mode of Action
The compound interacts with its targets by inhibiting their activity . It has been found to exhibit potent inhibitory activity against AChE, and to a lesser extent, BuChE . This inhibition results in an increase in the levels of acetylcholine in the brain, which can enhance cognitive function .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine . By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This can enhance the transmission of signals in the brain, particularly those related to memory and cognition .
Result of Action
The primary result of the compound’s action is an enhancement of cognitive function . By inhibiting AChE and BuChE, the compound increases the levels of acetylcholine in the brain . This can lead to improved memory and cognition, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease .
Properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-17-7-5-6-10-19(17)20(24)21-11-16-27(25,26)23-14-12-22(13-15-23)18-8-3-2-4-9-18/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXJJPIPWUEBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.